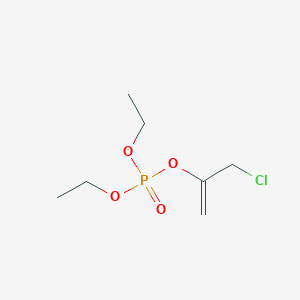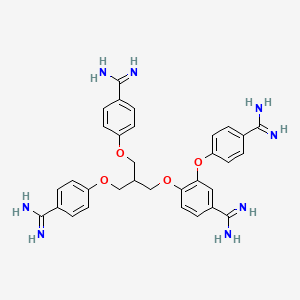
1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of phenol ethers and is characterized by the presence of amidinophenoxy groups attached to a propane backbone. It has garnered interest due to its potential biological and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane typically involves the reaction of 1,3-dihydroxypropane with p-amidinophenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as acetone or ethanol. The reaction mixture is heated to a specific temperature, usually around 50-70°C, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of green solvents and catalysts is also explored to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the amidinophenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohol derivatives.
科学的研究の応用
1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane involves its interaction with specific molecular targets. The amidinophenoxy groups are known to interact with biological molecules, potentially disrupting their function. This interaction can lead to antimicrobial effects, making the compound a candidate for drug development.
類似化合物との比較
Similar Compounds
Propamidine: A related compound with similar antimicrobial properties.
Hexamidine: Another compound with amidine groups, used as an antimicrobial agent.
Pentamidine: Known for its use in treating certain infections.
Uniqueness
1,3-Bis(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)propane is unique due to its specific chemical structure, which allows for multiple functionalizations. This makes it a versatile compound for various applications in chemistry, biology, and industry.
特性
| 82332-92-1 | |
分子式 |
C32H34N8O4 |
分子量 |
594.7 g/mol |
IUPAC名 |
3-(4-carbamimidoylphenoxy)-4-[3-(4-carbamimidoylphenoxy)-2-[(4-carbamimidoylphenoxy)methyl]propoxy]benzenecarboximidamide |
InChI |
InChI=1S/C32H34N8O4/c33-29(34)20-1-8-24(9-2-20)41-16-19(17-42-25-10-3-21(4-11-25)30(35)36)18-43-27-14-7-23(32(39)40)15-28(27)44-26-12-5-22(6-13-26)31(37)38/h1-15,19H,16-18H2,(H3,33,34)(H3,35,36)(H3,37,38)(H3,39,40) |
InChIキー |
ARWJZABTRJHKFH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=N)N)OCC(COC2=CC=C(C=C2)C(=N)N)COC3=C(C=C(C=C3)C(=N)N)OC4=CC=C(C=C4)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


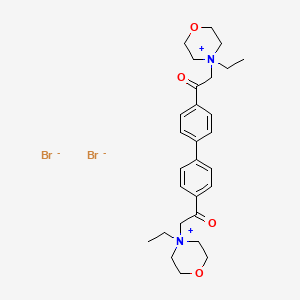
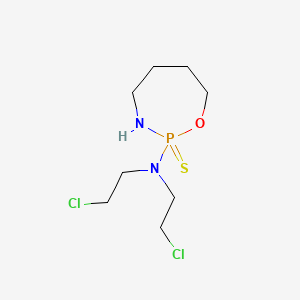
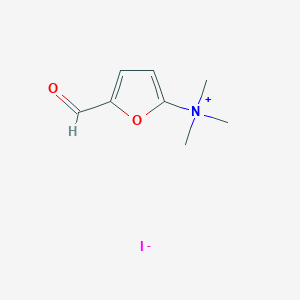


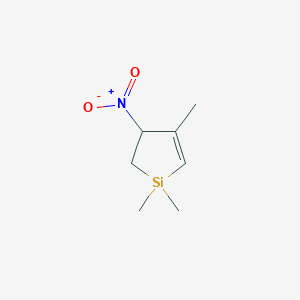
![Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene]](/img/structure/B14431005.png)
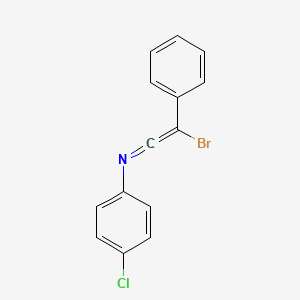
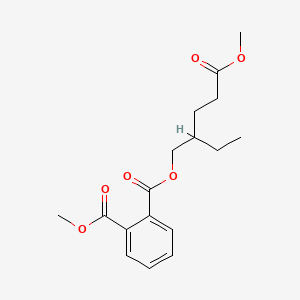
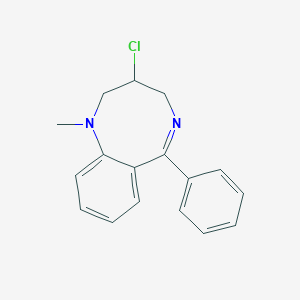
![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/no-structure.png)
![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)
